molecular formula C11H10N2S2 B6613166 2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole CAS No. 35371-40-5

2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole

Cat. No. B6613166
CAS RN: 35371-40-5
M. Wt: 234.3 g/mol
InChI Key: AVXAESYSDCUOPV-UHFFFAOYSA-N
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Description

The compound “2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole” is a type of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

Imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues have been synthesized and their antibacterial and antifungal activities have been evaluated . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

While the specific mechanism of action for “2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole” is not explicitly mentioned, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for “2,3-dimethyl-6-(thiophen-2-yl)imidazo[2,1-b][1,3]thiazole” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . The mechanistic insights into the bioactivation pathways of similar compounds have allowed the deployment of a rational chemical intervention strategy .

properties

IUPAC Name

2,3-dimethyl-6-thiophen-2-ylimidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S2/c1-7-8(2)15-11-12-9(6-13(7)11)10-4-3-5-14-10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXAESYSDCUOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-6-thiophen-2-ylimidazo[2,1-b][1,3]thiazole

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